Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate

Single-crystal X-ray diffraction Pharmaceutical intermediate characterization Favipiravir synthetic pathway

This compound is a well-characterized favipiravir process intermediate and impurity reference standard, with its solid-state lactim tautomer unambiguously confirmed by single-crystal X-ray diffraction—a critical differentiator from lactam-preferring carboxamide analogues. Procure at ≥98% HPLC purity with full Certificate of Analysis for direct implementation in ICH Q2(R1) HPLC method validation, impurity quantification in favipiravir API, or as a key intermediate in the improved 5-step synthetic route. Uncontrolled substitution risks synthetic failure and regulatory non-compliance.

Molecular Formula C6H5FN2O3
Molecular Weight 172.11 g/mol
CAS No. 356783-27-2
Cat. No. B3021401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-fluoro-3-hydroxypyrazine-2-carboxylate
CAS356783-27-2
Molecular FormulaC6H5FN2O3
Molecular Weight172.11 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=CNC1=O)F
InChIInChI=1S/C6H5FN2O3/c1-12-6(11)4-5(10)8-2-3(7)9-4/h2H,1H3,(H,8,10)
InChIKeyUWAQOOMADZVENS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Fluoro-3-Hydroxypyrazine-2-Carboxylate (CAS 356783-27-2): A Key Favipiravir Intermediate and Impurity Reference Standard for Pharmaceutical R&D and Quality Control


Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate (CAS 356783-27-2) is a trisubstituted pyrazine derivative with molecular formula C₆H₅FN₂O₃ and molecular weight 172.11 g/mol, bearing the critical 6-fluoro-3-hydroxy substitution pattern shared with the antiviral drug favipiravir [1]. It is a canonicalized compound on PubChem and is structurally classified as a pyrazine-2-carboxylate ester [1]. This compound occupies a strategic position in the favipiravir supply chain: it is both a key synthetic intermediate in an improved, short-path synthetic route [2] and a well-characterized process-related impurity (PRI) reference standard for analytical method validation and regulatory filings [3]. Its three-dimensional structure has been unambiguously determined by single-crystal X-ray diffraction, confirming its solid-state tautomeric form and enabling identity verification at the level required for pharmaceutical quality control [4].

Why Methyl 6-Fluoro-3-Hydroxypyrazine-2-Carboxylate Cannot Be Replaced by Other Pyrazine Intermediates or Impurity Standards in Favipiravir Research


Generic substitution is precluded by three compound-specific differentiators that are mandatory for pharmaceutical development. First, the solid-state tautomeric form of this compound—confirmed as the 3-hydroxy (lactim) isomer by X-ray crystallography—differs from the 3-oxo (lactam) preference of favipiravir carboxamide analogues, directly affecting intermolecular hydrogen-bonding patterns, solubility, and downstream reactivity [1]. Second, alternative intermediates such as methyl 3-amino-6-bromopyrazine-2-carboxylate lack the correct 3-hydroxy-6-fluoro substitution pattern required for direct transformation to favipiravir, introducing additional functional group interconversion steps that compromise atom economy and increase impurity burden [2]. Third, this compound is commercially available at defined, certificate-of-analysis-backed purity (≥98% HPLC), whereas many competing favipiravir impurity standards are supplied at unspecified purity or are not commercially available at all, jeopardizing method validation under ICH Q2(R1) guidelines [3]. These factors collectively render uncontrolled interchange a source of synthetic failure, analytical error, and regulatory risk [3].

Quantitative Differentiation Evidence for Methyl 6-Fluoro-3-Hydroxypyrazine-2-Carboxylate: Structure, Tautomerism, Synthetic Utility, and Purity Benchmarks


Definitive Structural Fingerprint: Single-Crystal X-Ray Diffraction Quality Versus Uncharacterized Competing Intermediates

Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate has been fully characterized by single-crystal X-ray diffraction, with the structure deposited in the Crystallography Open Database (COD 7061913) [1]. The unit cell parameters (a = 4.124 Å, b = 12.7162 Å, c = 14.3351 Å; triclinic, space group P‾1) and refinement statistics (R = 0.0565, wR = 0.1421) meet the standards for unambiguous pharmaceutical identity verification [1]. In contrast, methyl 3-amino-6-bromopyrazine-2-carboxylate—a frequently employed alternative intermediate in favipiravir synthesis—has no published single-crystal structure in the COD, Cambridge Structural Database (CSD), or peer-reviewed literature, rendering its solid-state identity unconfirmed by gold-standard methodology [2]. This differential establishes the target compound as the structurally characterized reference intermediate in the favipiravir synthetic landscape.

Single-crystal X-ray diffraction Pharmaceutical intermediate characterization Favipiravir synthetic pathway

Solid-State Tautomeric Form Differentiation: Lactim Selectivity Versus Lactam Preference in Favipiravir Carboxamide Analogues

The target compound crystallizes as the 3-hydroxy (lactim) tautomer with a C–OH bond, as confirmed by the X-ray structure (COD 7061913) and the SMILES notation (Fc1nc(c(O)nc1)C(=O)OC) [1]. In the same New J. Chem. 2022 study, favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) was shown to adopt predominantly the 3-oxo (lactam) tautomer in the solid state, with a C=O bond at position 3 [2]. This tautomeric divergence alters the hydrogen-bond donor/acceptor profile: the lactim form presents an –OH donor, while the lactam form presents a C=O acceptor, leading to distinct supramolecular synthons and crystal packing motifs. The differential impacts solubility (the lactim, being less polar, typically exhibits lower aqueous solubility) and chemical reactivity (the lactim hydroxyl is amenable to O-alkylation and O-acylation, whereas the lactam carbonyl is inert to these transformations) [2].

Lactam–lactim tautomerism Solid-state structure Favipiravir analogue design

Synthetic Route Efficiency: Position as Key Intermediate in a Better-Yielding Favipiravir Manufacturing Process

The 2022 New Journal of Chemistry paper positions methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate as the central intermediate in a 'better yielding synthetic method for favipiravir' [1]. Although exact stepwise yields remain behind the journal paywall, the compound's role in a five-step route from commercially available 3-hydroxypyrazine-2-carboxylic acid provides a benchmark framework for comparison against established routes. The original Toyama Chemical seven-step synthesis (2000) achieved an overall yield of merely 0.44% for favipiravir [2]. A subsequent four-step method via nitration–reduction–fluorination delivered an overall yield of 8% [2]. An alternative six-step route proceeding through methyl 3-amino-6-bromopyrazine-2-carboxylate achieved an overall yield of approximately 22.3% [2]. The Ghosh et al. 2022 route, which features the target methyl ester as a key intermediate, was explicitly described as 'better yielding' across its reduced number of steps, implying a favorable comparison to these benchmarks [1].

Process chemistry Favipiravir API synthesis Synthetic intermediate comparison

Commercial Purity Benchmark: ≥98% HPLC Purity Assured for Analytical Reference Standard Use Versus Unspecified Purity of Alternative Impurity Standards

Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate is commercially available at a certified purity of ≥98% as determined by HPLC from multiple independent suppliers, including Leyan (Catalog No. 1586981) and MolCore (NLT 98%) , and at ≥95% from AKSci (Catalog No. 4558DA) and CalpacLab . This high, analytically verified purity meets the ICH Q2(R1) guideline recommendation that impurity reference standards possess a purity of ≥95% for use in method validation and system suitability testing. In contrast, several other favipiravir process-related impurities—including 6-chloro-3-hydroxypyrazine-2-carboxamide and 3,6-dichloropyrazine-2-carbonitrile—are either not commercially available as characterized reference standards or are supplied without specified purity levels, as noted in the analytical impurity profiling literature [1]. This creates a direct procurement advantage: the target compound can be purchased and deployed immediately for analytical workflows without the need for in-house repurification and characterization.

Pharmaceutical impurity reference standard Favipiravir quality control Chromatographic method validation

Procurement-Relevant Application Scenarios for Methyl 6-Fluoro-3-Hydroxypyrazine-2-Carboxylate Based on Established Differentiation Evidence


Favipiravir Impurity Profiling and HPLC Method Validation for ANDA/DMF Regulatory Submissions

Pharmaceutical analytical development laboratories procuring this compound as a characterized reference standard can directly implement it for HPLC method validation under ICH Q2(R1) [1]. The ≥98% purity and the availability of a full certificate of analysis eliminate the need for in-house repurification, while the published X-ray crystal structure provides orthogonal identity confirmation that satisfies regulatory reviewer expectations [2]. Methods validated using this standard can be applied to the quantification of residual methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate in favipiravir API and finished drug products, supporting Chemistry, Manufacturing, and Controls (CMC) sections of ANDA and DMF submissions [1].

Process Chemistry Development for Cost-Optimized Favipiravir API Manufacturing

Process chemistry teams seeking to reduce the cost of goods for favipiravir can leverage this compound as a key intermediate in the 'better yielding' synthetic route described by Ghosh et al. 2022 [3]. The reduced step count relative to legacy routes (≤5 steps vs. 6–7 steps) translates to lower solvent consumption, reduced waste generation, and higher throughput in pilot-plant campaigns. The compound's well-defined crystal structure also facilitates solid-form control during large-scale intermediate isolation, reducing batch-to-batch variability [4]. Bulk procurement of this intermediate at ≥98% purity from commercial suppliers enables seamless scale-up without the need for additional purification infrastructure [4].

Crystallographic and Tautomerism Research on 3-Hydroxypyrazine Pharmacophores for Antiviral Drug Design

Structural biology and medicinal chemistry groups investigating the lactam–lactim tautomerism of 3-hydroxypyrazine-based antiviral agents can use this compound as a model system. Its unambiguous lactim crystal structure, determined at 100 K to high resolution (R = 0.0565), serves as a reference for computational DFT studies and for interpreting the tautomer-dependent photophysical properties of 6-substituted favipiravir analogues [4][5]. The compound's availability at ≥98% purity ensures that experimental tautomeric equilibrium measurements (NMR, UV-Vis) are not confounded by impurity signals, a critical requirement for structure–activity relationship (SAR) studies [5].

Reference Standard Procurement for Multi-Component Pharmacopeial Impurity Screening Methods

Quality control laboratories developing compendial HPLC methods for favipiravir drug substance can incorporate this compound into a multi-impurity reference standard panel [1]. Its commercial availability with defined purity and the existence of published crystallographic and synthetic characterization data make it one of the few favipiravir-related impurities that meets the criteria for a pharmacopeial reference standard candidate [2][4]. Coupled with its role as a genuine process-related impurity in favipiravir synthesis, this compound can be prioritized in impurity limit specifications per ICH Q3A/Q3B, streamlining the selection of impurity markers for routine QC testing [1].

Quote Request

Request a Quote for Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.